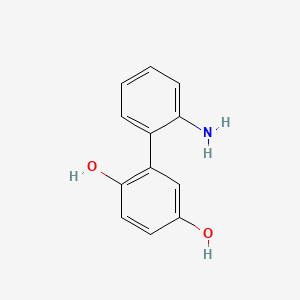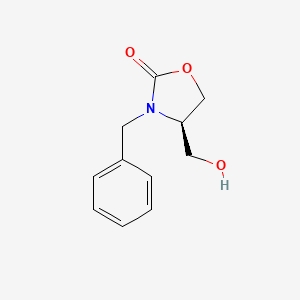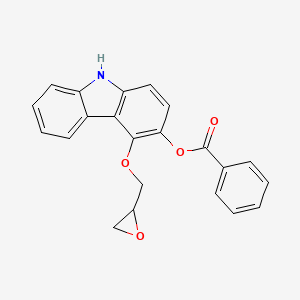
Desethyl Sildenafil-d3
概要
説明
Desethyl Sildenafil-d3 is a biochemical used for proteomics research . It is the labelled analogue of Desethyl Sildenafil, which is a metabolite of Sildenafil . Sildenafil is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .
Molecular Structure Analysis
The molecular formula of this compound is C20H23D3N6O4S, and its molecular weight is 449.52 . A quantum-chemical study on the relative stability of sildenafil tautomers has been conducted, which could provide insights into the molecular structure of this compound .Chemical Reactions Analysis
A study has been conducted on the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites in human whole blood and urine by isotope dilution LC–MS–MS .科学的研究の応用
生物学的同等性試験
Desethyl Sildenafil-d3は、ヒト血漿中のシルデナフィルとその代謝物N-デスメチルシルデナフィルの同時定量のためのシンプルで、感度が高く、特異的な液体クロマトグラフィータンデム質量分析法(LC-MS / MS)の開発に使用されてきました . この方法は、絶食状態で43人の健康なインド人男性ボランティアに100mg経口投与後に血漿サンプルを分析するために正常に用いられました .
プロテオミクス研究
This compoundは、プロテオミクス研究の生化学物質としても使用されます . プロテオミクスは、タンパク質、特にその構造と機能の包括的な研究です。この化合物は、シルデナフィルとその代謝物がタンパク質の発現と機能に与える影響を調べるために使用できます。
薬理学的研究
シルデナフィルは、選択的なPDE5阻害剤であり、勃起不全と肺動脈性高血圧症の治療に処方されています。 しかし、PDE5の広範な役割を考えると、シルデナフィルは他の病状にも役立つ可能性があります . シルデナフィルの代謝物であるthis compoundは、薬理学的研究で使用して、シルデナフィルの作用機序と潜在的な治療効果を理解することができます。
エピジェネティックな毒性メカニズム
勃起不全の治療に使用される薬剤であるシルデナフィルは、遺伝子発現を調節できるエピジェネティックな修飾であるDNAメチル化に影響を与える可能性があることを示唆する研究があります . This compoundは、これらの研究で使用して、シルデナフィルとその代謝物のエピジェネティックな毒性メカニズムを理解することができます。
薬剤の再利用
PDE5は臓器全体にわたってさまざまな分布をしていることを考えると、最近の研究では、痛み、がん、アルツハイマー病、うつ病、レイノー現象、指の潰瘍、創傷治癒、網膜症、胃潰瘍、大腸炎、腎症、肺損傷など、さまざまな他の状態におけるシルデナフィルの潜在的な治療効果が広く調査されています . This compoundは、これらの研究で使用して、これらの状態におけるシルデナフィルとその代謝物の潜在的な治療効果を理解することができます。
がん研究
シルデナフィルは、がんに潜在的な治療効果があることがわかっています . This compoundは、がん研究で使用して、がんにおけるシルデナフィルとその代謝物の作用機序と潜在的な治療効果を理解することができます。
Safety and Hazards
将来の方向性
Future research could focus on developing a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This could potentially be applied to Desethyl Sildenafil-d3 as well.
作用機序
Target of Action
Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .
Mode of Action
This compound works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, this compound allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .
Result of Action
The primary result of this compound’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .
生化学分析
Biochemical Properties
Desethyl Sildenafil-d3 interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Sildenafil, which is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow
Cellular Effects
Studies on Sildenafil, its parent compound, suggest that it can alter gene expression and cellular behavior . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, and cellular metabolism.
Molecular Mechanism
Sildenafil, from which this compound is derived, works by inhibiting the PDE5 enzyme, leading to increased blood flow . It is possible that this compound may exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on Sildenafil suggest that it has a beneficial effect on ischemic colitis in animal models
Metabolic Pathways
Sildenafil, its parent compound, is known to affect DNA methylation, histone modifications, and non-coding RNA expression . It is possible that this compound may be involved in similar metabolic pathways.
特性
IUPAC Name |
5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747482 | |
| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-75-5 | |
| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)


![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)



![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
